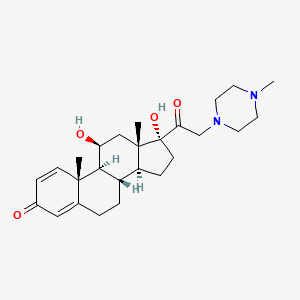
Mazipredone
概要
説明
マザプレドロンは、デペルソロンという商品名でも知られる合成グルココルチコイドコルチコステロイドです。 化学的には、11β,17α-ジヒドロキシ-21-(4-メチル-1-ピペラジニル)プレグナ-1,4-ジエン-3,20-ジオンとして識別されます 。 この化合物は、チェコ共和国やハンガリーなどの国々で販売されています .
準備方法
マザプレドロンは、プレドニゾロン誘導体を含む一連の化学反応によって合成されます。 . 合成に使用される反応条件と特定の試薬は、所有権によって保護されており、公開文献では広く開示されていません。 工業生産方法では、最終製品の純度と有効性を確保するために、厳格な品質管理対策を伴う大規模な化学合成が用いられる可能性があります .
化学反応解析
マザプレドロンは、以下を含むさまざまな化学反応を受けます。
酸化: この反応には、酸素の導入または水素の除去が含まれます。一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。
還元: この反応には、水素の付加または酸素の除去が含まれます。一般的な還元剤には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどがあります。
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、マザプレドロンの酸化は、ヒドロキシル化誘導体を生成する可能性があり、還元は脱酸素化化合物を生成する可能性があります .
科学研究への応用
マザプレドロンは、以下を含む広範囲の科学研究への応用があります。
化学: グルココルチコイド受容体相互作用やステロイド化学の研究における基準化合物として使用されます。
生物学: 細胞シグナル伝達経路と遺伝子発現調節に関する研究に使用されます。
医学: 抗炎症作用と免疫抑制作用が研究されており、喘息、関節リウマチ、自己免疫疾患などの疾患の治療に関連しています。
化学反応の分析
Mazipredone undergoes various chemical reactions, including:
Oxidation: This reaction involves the introduction of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
科学的研究の応用
Mazipredone has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of glucocorticoid receptor interactions and steroid chemistry.
Biology: It is used in research on cellular signaling pathways and gene expression regulation.
Medicine: It is studied for its anti-inflammatory and immunosuppressive properties, making it relevant in the treatment of conditions such as asthma, rheumatoid arthritis, and autoimmune diseases.
作用機序
マザプレドロンは、標的細胞の細胞質内のグルココルチコイド受容体に結合することにより効果を発揮します。この結合により、受容体リガンド複合体が核に移行し、特定のDNA配列と相互作用して遺伝子発現を調節します。 これに関与する分子標的と経路には、プロ炎症性サイトカインの抑制と抗炎症性タンパク質の上方調節が含まれます .
類似化合物との比較
マザプレドロンは、メチルピペラジニル基を含む特定の化学構造のために、グルココルチコイドの中でユニークです。類似化合物には、以下が含まれます。
プレドニゾロン: 類似の抗炎症作用を持つ広く使用されているグルココルチコイド。
デキサメタゾン: さまざまな炎症性および自己免疫疾患で使用される別の強力なグルココルチコイド。
ヒドロコルチゾン: 幅広い用途を持つ天然のグルココルチコイド.
マザプレドロンの独自性は、特定の受容体結合親和性と薬物動態プロファイルにあり、特定の治療状況において利点をもたらす可能性があります .
特性
IUPAC Name |
(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-17-[2-(4-methylpiperazin-1-yl)acetyl]-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N2O4/c1-24-8-6-18(29)14-17(24)4-5-19-20-7-9-26(32,25(20,2)15-21(30)23(19)24)22(31)16-28-12-10-27(3)11-13-28/h6,8,14,19-21,23,30,32H,4-5,7,9-13,15-16H2,1-3H3/t19-,20-,21-,23+,24-,25-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBOZZDZNVIXFC-VRRJBYJJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3C(C1CCC2(C(=O)CN4CCN(CC4)C)O)CCC5=CC(=O)C=CC35C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CN4CCN(CC4)C)O)CCC5=CC(=O)C=C[C@]35C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30926941 | |
| Record name | Mazipredone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30926941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13085-08-0 | |
| Record name | Mazipredone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13085-08-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mazipredone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013085080 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mazipredone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30926941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MAZIPREDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QN0W2YSW63 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















